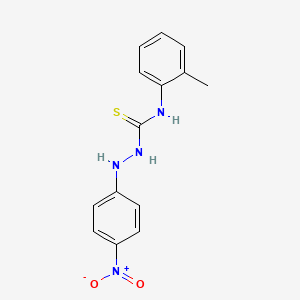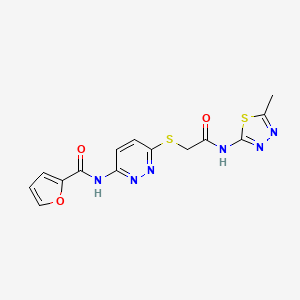
N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of quinolone derivatives
Mécanisme D'action
Target of Action
The primary targets of Bromodomain Inhibitor-10 are the BET proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT . These proteins are key regulators of gene expression and contribute to the development of various diseases, including cancer . They recognize acetylated lysine residues on histone H3 and H4, influencing gene expression .
Mode of Action
Bromodomain Inhibitor-10 works by displacing BRD4 out of super-enhancer regions, which significantly impacts vital pathways in cancerous cells . This displacement inhibits the transcription of BET target genes, retarding the proliferation of tumor cells .
Biochemical Pathways
Bromodomain Inhibitor-10 affects several biochemical pathways. It suppresses pathways involved in apoptosis while maintaining the expression of genes critical for cell function, such as Pdx1 and Ins1 . It also inhibits cytokine-induced NF-kB signaling and enhances FOXO1-mediated anti-oxidant response in cells .
Pharmacokinetics
The pharmacokinetics of Bromodomain Inhibitor-10 involves absorption, distribution, metabolism, and excretion (ADME). The absorption rate constant (ka) is 0.731 h−1, the volume of distribution (V) is 71.4 L, and the total body clearance (CL) is 8.47 L·h−1 . The Tmax of these BET inhibitors was between 0.5–6 h, but the range for T1/2 varied significantly .
Result of Action
The molecular and cellular effects of Bromodomain Inhibitor-10’s action include the suppression of inflammatory responses and the reduction of cell proliferation . It also protects cells from cytokine-induced dysfunction and death .
Action Environment
The action, efficacy, and stability of Bromodomain Inhibitor-10 can be influenced by various environmental factors. For instance, all BET inhibitors reviewed in one study exhibited exposure-dependent thrombocytopenia, which may limit their clinical application . Moreover, the diverse and unknown functions of bromodomain-containing proteins pose challenges to the systematic evaluation of the cellular effect and selectivity of the inhibitors .
Analyse Biochimique
Biochemical Properties
Bromodomain Inhibitor-10 exhibits strong binding affinity with Kd values of 15.0 nM and 2500 nM for BRD4-1 and BRD4-2, respectively . It interacts with these proteins, which are part of the bromodomain and extra-terminal (BET) family, and inhibits their activity .
Cellular Effects
Bromodomain Inhibitor-10 has been shown to have significant effects on various types of cells. It effectively inhibits the production of IL12p40 , a key cytokine involved in immune responses. This suggests that Bromodomain Inhibitor-10 may influence cell function by modulating immune responses and cellular metabolism.
Molecular Mechanism
At the molecular level, Bromodomain Inhibitor-10 exerts its effects by binding to BRD4-1 and BRD4-2, inhibiting their activity . This interaction disrupts the normal function of these proteins, leading to changes in gene expression and cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are often performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized quinolines, reduced quinolines, and substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Cilostamide: A related compound with similar quinoline and pyridine structures.
4-Hydroxy-2-quinolones: Another class of compounds with quinoline cores, known for their biological activities.
Uniqueness: N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern and the presence of the morpholine group, which contributes to its unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Propriétés
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-6-yl)-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-11-18(25)23-17-5-4-14(12-16(13)17)22-20(26)15-3-2-6-21-19(15)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZBGUNRGOXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1870849-58-3 |
Source


|
| Record name | N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-(morpholin-4-yl)pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2903109.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2903111.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B2903112.png)
![N-(4-Tert-butylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2903113.png)
![N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903115.png)




![N-[3-(2-phenylmorpholin-4-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B2903123.png)
![N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2903124.png)
